tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO7S and a molecular weight of 339.41 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl 4,4-dimethoxy-3-(methylsulfonyloxy)piperidine-1-carboxylate typically involves multiple steps. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methylsulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfone derivatives or reduction to remove the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: This compound is utilized in the synthesis of potential pharmaceutical agents.
Industry: It is employed in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethoxy-3-(methylsulfonyloxy)piperidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The methylsulfonyloxy group acts as a good leaving group, facilitating substitution reactions. The compound’s structure allows it to interact with various molecular targets, depending on the context of its application .
Comparison with Similar Compounds
tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar in structure but lacks the dimethoxy groups.
Tert-butyl 4-((methylsulfonyl)oxy)methylpiperidine-1-carboxylate: Contains a different substitution pattern on the piperidine ring
These comparisons highlight the unique structural features and reactivity of tert-butyl 4,4-dimethoxy-3-(methylsulfonyloxy)piperidine-1-carboxylate, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 4,4-dimethoxy-3-methylsulfonyloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO7S/c1-12(2,3)20-11(15)14-8-7-13(18-4,19-5)10(9-14)21-22(6,16)17/h10H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKNQUQHFOHZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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